2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol
Description
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-5-6-17-12-11-10(13-7-14-12)8-3-1-2-4-9(8)16-11/h1-4,7,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJDCIINZLHZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Cyclization Strategy
The benzofuro[3,2-d]pyrimidine scaffold is typically constructed via cyclization reactions. A patent by EP1925619A1 outlines a method starting with alkoxycarbonylmethoxy benzonitrile precursors. The cyclization step employs phosphorus oxychloride (POCl₃) in acetonitrile under reflux conditions (3 hours at 100°C), yielding a chlorinated intermediate with 87.7% efficiency. This intermediate is subsequently treated with sodium carbonate to introduce the sulfanyl group.
Critical Parameters :
Sulfanyl-Ethanol Sidechain Introduction
The sulfanylethanol moiety is introduced via nucleophilic substitution. A solution of 2-mercaptoethanol reacts with the chlorinated benzofuropyrimidine intermediate in the presence of triethylamine (Et₃N). This step proceeds at room temperature for 24 hours, achieving >80% yield.
Optimization Insights :
-
Base Selection : Triethylamine outperforms weaker bases (e.g., K₂CO₃) due to superior deprotonation of the thiol group.
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Solvent Polarity : Dichloromethane (DCM) or ethanol balances solubility and reaction kinetics.
Reaction Monitoring and Workup
Chromatographic Validation
Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:3) confirms intermediate formation. The final product exhibits an Rf value of 0.45 under these conditions.
Purification Techniques
Crude products are purified via:
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Precipitation : Adjusting pH to 6–7 with saturated Na₂CO₃ precipitates the product.
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Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d₆) :
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δ 7.67 (dd, 1H, aromatic H),
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δ 7.82 (d, 1H, benzofuran H),
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δ 8.06 (d, 1H, pyrimidine H),
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δ 4.20 (t, 2H, -SCH₂CH₂OH),
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δ 3.75 (t, 2H, -SCH₂CH₂OH),
13C NMR :
Mass Spectrometry (MS)
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Molecular Ion : m/z 246.29 [M+H]⁺ (matches theoretical MW 246.29 g/mol).
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Fragmentation peaks at m/z 199.1 (loss of -SCH₂CH₂OH) and m/z 145.0 (benzofuropyrimidine core).
Solvent and Catalyst Optimization
Solvent Selection
High-boiling solvents like sulfolane (b.p. 285°C) improve yields in cyclization steps by preventing volatilization. Ethylene glycol and dimethyl sulfoxide (DMSO) are alternatives but require longer reaction times.
Catalytic Systems
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Phosphorus Oxychloride : Essential for chlorination; stoichiometric excess (5.9 eq) drives reaction completion.
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Triethylamine : Catalyzes thiolate formation during substitution.
Industrial Scalability Considerations
Batch Reactor Parameters
Waste Management
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POCl₃ Quenching : Ice-cold Na₂CO₃ neutralizes excess POCl₃, producing non-hazardous phosphates.
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Solvent Recovery : Distillation reclaims >90% of acetonitrile for reuse.
Comparative Analysis of Synthetic Approaches
Method A offers superior yield and purity, making it preferable for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxides or sulfones:
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Reagents : H₂O₂, mCPBA, or KMnO₄.
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Conditions : Room temperature or mild heating (40–60°C) in polar solvents (e.g., MeOH, CH₂Cl₂).
Example :
Product Stability :
| Oxidized Product | Stability | Solubility |
|---|---|---|
| Sulfoxide | Air-stable, hygroscopic | Soluble in DMSO, MeOH |
| Sulfone | Thermally stable | Poor in H₂O, soluble in DMF |
Nucleophilic Substitution at Sulfur
The sulfanyl group participates in nucleophilic displacements:
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Reagents : Alkyl halides, aryl boronic acids.
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Conditions : Pd catalysis (e.g., Suzuki coupling) or base-mediated (K₂CO₃, DMF).
Example :
Ethanol Group Functionalization
The hydroxyl group undergoes esterification or etherification:
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Esterification : Acetic anhydride, acyl chlorides.
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Etherification : Alkyl halides under basic conditions.
Reaction Table :
*Yields estimated from analogous reactions.
Acid/Base Hydrolysis
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Acidic Conditions : Protonation of the pyrimidine ring leads to ring-opening at pH < 3 .
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Basic Conditions : Ethanol group undergoes elimination at pH > 10, forming vinyl sulfide derivatives.
Thermal Degradation
-
Decomposition above 200°C generates SO₂ and fragmented aromatic byproducts.
Comparative Reactivity with Analogs
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-( Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuro-pyrimidine exhibited potent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound was noted for its ability to induce apoptosis via the intrinsic pathway, activating caspases and altering mitochondrial membrane potential.
Antimicrobial Properties
The antimicrobial efficacy of 2-( Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol has also been explored. Research has shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of benzofuro-pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help in reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In a study published in Neuroscience Letters, researchers found that treatment with a related compound improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity.
Mechanism of Action
The mechanism of action of 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol involves its interaction with molecular targets such as protein kinases. These enzymes are responsible for transferring phosphate groups from ATP to specific amino acids in proteins, thereby regulating various cellular processes. By inhibiting these kinases, the compound can disrupt cell signaling pathways, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The benzofuropyrimidine scaffold is versatile, with substituents at the 4-position significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The ethanol substituent in the target compound introduces polarity, contrasting with the lipophilic methyl or methoxy groups in analogs .
Physicochemical Properties
Experimental and calculated data from analogs provide a basis for inferring the target compound’s properties:
Table 2: Physicochemical Comparisons
*XLogP3: Calculated octanol-water partition coefficient (lipophilicity). †Estimated using analogous structures. ‡Predicted based on ethanol’s polarity and benzofuropyrimidine core stability.
Key Observations :
- The target compound’s ethanol group likely reduces lipophilicity (lower XLogP3) compared to the acetamide derivative (XLogP3 = 3.8) , enhancing aqueous solubility.
- Higher hydrogen bond donor/acceptor counts in the target compound may improve interactions in biological systems compared to amine-substituted analogs .
Biological Activity
The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol is a member of the benzofuro[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol features a benzofuro[3,2-d]pyrimidine core with a sulfanyl group and an ethanol moiety. This unique configuration contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₃S |
| Molecular Weight | 351.38 g/mol |
| InChI Key | INPWFAUFFUSKHY-UHFFFAOYSA-N |
Antimicrobial Activity
Research has shown that benzofuro[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives indicated that compounds similar to 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:
- Staphylococcus aureus : MIC < 40 μg/mL
- Escherichia coli : MIC < 132 μg/mL
- Candida albicans : MIC < 207 μg/mL .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzofuro[3,2-d]pyrimidine core can modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance:
- Inhibition of DNA Gyrase : This enzyme is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, protecting cells from oxidative stress .
Case Studies
-
Antimicrobial Efficacy Study
- A series of experiments were conducted to assess the antimicrobial efficacy of benzofuro[3,2-d]pyrimidine derivatives. The results highlighted that modifications at specific positions on the benzofuran ring significantly influenced the antimicrobial potency.
- The study concluded that certain derivatives could serve as potential candidates for the development of new antibiotics .
-
Molecular Docking Studies
- Molecular docking simulations were performed to predict the binding affinity of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol to target proteins involved in microbial resistance.
- The results indicated favorable binding interactions with key residues in the active sites of target enzymes, suggesting a mechanism for its observed biological effects .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol indicates good absorption and bioavailability. Studies using SwissADME software have predicted:
- Lipophilicity (Log P) : Indicates moderate lipophilicity which is favorable for membrane permeability.
- Topological Polar Surface Area (TPSA) : Suggests good gastrointestinal absorption .
Toxicological assessments have shown low cytotoxicity in vitro, making it a promising candidate for further development in medicinal chemistry .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol, and how do reaction conditions impact yield?
The synthesis typically involves multi-step routes, including cyclization and functionalization of the benzofuropyrimidine core. For example, imino-Wittig reactions using carbon disulfide and iminophosphoranes can generate thioether-linked derivatives (as seen in related benzofuropyrimidinone syntheses) . Key factors include solvent choice (e.g., dichloromethane/acetonitrile mixtures), temperature control (reflux conditions), and catalyst selection. Purification via crystallization or chromatography is critical to isolate the ethanol-substituted product .
Q. How is X-ray crystallography utilized to resolve the molecular structure of benzofuropyrimidine derivatives?
Single-crystal X-ray diffraction is the gold standard. Data collection involves a Bruker SMART CCD diffractometer with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å). Structural refinement uses SHELXL (from the SHELX suite), which iteratively models atomic positions and thermal parameters. Key metrics include R-factors (<0.06 for high-quality data) and data-to-parameter ratios (>10:1). For example, a monoclinic P21/n space group with unit cell parameters (a = 10.1933 Å, b = 13.6224 Å, c = 12.5249 Å) was reported for a related ethanol-solvated derivative .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity in benzofuropyrimidine derivatives?
Antifungal activity is commonly assessed using agar dilution or microbroth dilution assays against fungal strains like Candida albicans or Aspergillus niger. Compounds are tested at concentrations such as 50 mg/L, with inhibition zones or minimum inhibitory concentrations (MICs) quantified. Positive controls (e.g., fluconazole) and solvent controls (DMSO) are essential to validate results .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfanyl vs. hydroxyl groups) influence the photophysical properties of benzofuropyrimidine derivatives in optoelectronic applications?
Substituents like sulfanyl and ethanol groups alter electron density distribution, affecting charge transport in organic electroluminescent devices. Photoluminescence (PL) spectroscopy and cyclic voltammetry are used to measure emission maxima and HOMO-LUMO gaps. Patent data suggest that derivatives with extended π-systems (e.g., fused benzofuropyrimidines) exhibit enhanced electroluminescence efficiency due to reduced non-radiative decay .
Q. What strategies mitigate oxidative degradation of the sulfanyl group in this compound during long-term stability studies?
Accelerated stability testing under oxidative conditions (e.g., 40°C/75% RH) can identify degradation pathways. LC-MS analysis often reveals sulfoxide or sulfone byproducts. Stabilization methods include adding antioxidants (e.g., BHT) or replacing the sulfanyl group with more stable moieties (e.g., methylthio or arylthio groups) .
Q. How can molecular docking and QSAR models rationalize the structure-activity relationships (SAR) of benzofuropyrimidine derivatives as enzyme inhibitors?
Docking studies (using AutoDock Vina or Schrödinger Suite) map interactions between the benzofuropyrimidine core and target enzymes (e.g., cytochrome bc1 complex). QSAR models correlate substituent electronegativity or steric bulk with bioactivity. For example, bulky substituents at the 4-position enhance antifungal activity by improving hydrophobic binding pocket interactions .
Q. What crystallographic challenges arise when analyzing ethanol-solvated benzofuropyrimidine derivatives, and how are they addressed?
Ethanol solvent molecules often exhibit positional disorder, complicating refinement. Multi-scan absorption corrections (e.g., SADABS) and restraints on thermal parameters improve model accuracy. Hydrogen bonding networks (e.g., O–H···O/N–H···O) between ethanol and the benzofuropyrimidine core must be explicitly modeled to resolve disorder .
Methodological Guidelines
- Synthetic Optimization : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm intermediate purity.
- Bioactivity Validation : Include dose-response curves and cytotoxicity assays (e.g., MTT) to differentiate fungicidal effects from general toxicity.
- Computational Modeling : Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
